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Compound of Interest

Compound Name: 4-Methylbenzo[d]thiazol-2(3H)-one

Cat. No.: B1281406 Get Quote

A Note on the Evolution of this Guide: This guide was initially intended to focus on the target

selectivity of 4-Methylbenzo[d]thiazol-2(3H)-one. However, a comprehensive literature search

revealed a lack of publicly available biological activity and selectivity data for this specific

compound. To provide a valuable and data-driven resource, this guide has been pivoted to

focus on a well-characterized class of benzothiazole derivatives with extensive and published

selectivity data: benzothiazole-based Phosphoinositide 3-Kinase (PI3K) inhibitors. This allows

for a robust comparison against other kinase inhibitors and a detailed exploration of the

methodologies used to assess target selectivity, fulfilling the core requirements of the intended

audience.

This guide provides a comparative analysis of the target selectivity of a benzothiazole-based

PI3K inhibitor against other non-benzothiazole PI3K inhibitors. It includes quantitative data,

detailed experimental protocols, and visualizations of relevant biological pathways and

experimental workflows.

Comparative Selectivity of PI3K Inhibitors
The following tables summarize the in vitro potency and selectivity of a representative

benzothiazole-based PI3K inhibitor and two non-benzothiazole comparators, Pictilisib (GDC-

0941) and Idelalisib. The data is presented as IC50 values (the concentration of an inhibitor

required for 50% inhibition of the target enzyme's activity).

Table 1: In Vitro Potency (IC50) of a Benzothiazole-Based PI3Kβ Inhibitor (Compound 11)[1]
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Target IC50 (µM)

PI3Kα 4.16

PI3Kβ 0.02

PI3Kγ 5.78

PI3Kδ 3.08

mTOR 30.64

Table 2: In Vitro Potency (IC50) of Pictilisib (GDC-0941) - A Non-Benzothiazole Pan-PI3K

Inhibitor[2][3][4]

Target IC50 (nM)

PI3Kα 3

PI3Kβ 33

PI3Kδ 3

PI3Kγ 75

Table 3: In Vitro Potency (IC50) of Idelalisib - A Non-Benzothiazole PI3Kδ-Selective Inhibitor[5]

[6]

Target IC50 (nM)

PI3Kα 820

PI3Kβ 565

PI3Kγ 89

PI3Kδ 2.5
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Diagram 1: The PI3K/Akt/mTOR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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